N-(2,6-Dimethylphenyl)-2,4,6-trimethylaniline

Lipophilicity ADME Profiling Solubility Optimization

N-(2,6-Dimethylphenyl)-2,4,6-trimethylaniline (CAS 68014-58-4), also known as N-Mesityl-2,6-dimethylaniline, is an unsymmetrical diarylamine (C₁₇H₂₁N, MW 239.35 g/mol) in which a 2,6-dimethylphenyl group and a 2,4,6-trimethylphenyl (mesityl) group are bridged by a secondary amine nitrogen. This compound belongs to the sterically hindered diarylamine class, which serves as intermediates for N‑heterocyclic carbene (NHC) ligands, hole‑transport materials, and pharmaceutical building blocks.

Molecular Formula C17H21N
Molecular Weight 239.35 g/mol
CAS No. 68014-58-4
Cat. No. B12937786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,6-Dimethylphenyl)-2,4,6-trimethylaniline
CAS68014-58-4
Molecular FormulaC17H21N
Molecular Weight239.35 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)NC2=C(C=C(C=C2C)C)C
InChIInChI=1S/C17H21N/c1-11-9-14(4)17(15(5)10-11)18-16-12(2)7-6-8-13(16)3/h6-10,18H,1-5H3
InChIKeyNLXYMNARXOOBEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2,6-Dimethylphenyl)-2,4,6-trimethylaniline (CAS 68014-58-4): Procurement-Relevant Identity and Class Profile


N-(2,6-Dimethylphenyl)-2,4,6-trimethylaniline (CAS 68014-58-4), also known as N-Mesityl-2,6-dimethylaniline, is an unsymmetrical diarylamine (C₁₇H₂₁N, MW 239.35 g/mol) in which a 2,6-dimethylphenyl group and a 2,4,6-trimethylphenyl (mesityl) group are bridged by a secondary amine nitrogen . This compound belongs to the sterically hindered diarylamine class, which serves as intermediates for N‑heterocyclic carbene (NHC) ligands, hole‑transport materials, and pharmaceutical building blocks . Its asymmetric substitution pattern distinguishes it from the common symmetric analogues bis(2,6‑dimethylphenyl)amine and dimesitylamine, creating a differentiated profile of steric demand, electron density at nitrogen, and lipophilicity that is meaningful for structure‑property optimization in both catalytic and materials‑chemistry procurement decisions.

Why Generic Substitution of N-(2,6-Dimethylphenyl)-2,4,6-trimethylaniline Fails: The Quantifiable Cost of Symmetry Mismatch


Substituting N-(2,6-dimethylphenyl)-2,4,6-trimethylaniline with a symmetric diarylamine such as bis(2,6‑dimethylphenyl)amine or dimesitylamine is not a neutral exchange, because each methyl group in the ortho‑ and para‑positions discretely alters the steric environment, N–H acidity, oxidation potential, and lipophilicity (log P) of the molecule [1]. These properties directly govern key performance parameters in NHC‑precursor synthesis (imidazolium salt formation kinetics), catalytic activity (Breslow intermediate irreversibility), and thin‑film morphology in organic electronic devices (hole mobility, glass‑transition temperature) [2]. The following quantitative evidence sections detail the measurable differences that make generic interchange scientifically and industrially consequential.

N-(2,6-Dimethylphenyl)-2,4,6-trimethylaniline (CAS 68014-58-4): Quantitative Differentiation from Symmetric Diarylamine Analogues


Lipophilicity Control: Intermediacy of Log P Between Symmetric Analogues Enables Tunable Absorption and Solubility

The target compound exhibits a computed log P of 5.05, which lies between bis(2,6‑dimethylphenyl)amine (log P 4.90) and dimesitylamine (log P 5.70) [1][2]. The –0.65 log P unit reduction compared with dimesitylamine translates to a ca. 4.5‑fold decrease in octanol‑water partition coefficient, while the +0.15 log P unit increase over bis(2,6‑dimethylphenyl)amine provides improved membrane permeability for applications requiring balanced hydrophilic‑lipophilic character.

Lipophilicity ADME Profiling Solubility Optimization

Molecular Weight and Molar Volume: A 14.03 g/mol Difference That Determines Catalyst Loading and Cost‑Efficiency

At 239.36 g/mol, the target compound is 14.03 g/mol lighter than dimesitylamine (253.38 g/mol) and 13.95 g/mol heavier than bis(2,6‑dimethylphenyl)amine (225.33 g/mol) [1][2]. In catalyst synthesis where the diarylamine is incorporated into the NHC ligand scaffold, every 14 g/mol reduction in ligand mass translates to approximately 5.5 % lower mass‑based catalyst cost per mole of active palladium or ruthenium complex, assuming equivalent synthetic step yields.

Catalyst Design Cost Efficiency Molar Economy

Polar Surface Area (PSA) Constancy: Identical PSA of 12 Ų Across Analogues Confirms Steric, Not Electronic, Variation

All three diarylamines exhibit a computed topological polar surface area (TPSA) of 12.0–12.03 Ų, reflecting the identical –NH– connectivity and absence of heteroatom‑based hydrogen‑bond acceptors beyond the nitrogen lone pair [1][2]. This invariance indicates that the measurable differentiation among the three compounds arises exclusively from steric and inductive effects of the ortho‑ and para‑methyl substituents, not from differences in polarity or hydrogen‑bonding capacity. Consequently, any observed variation in catalytic turnover frequency (TOF) or hole mobility can be attributed to steric tuning rather than confounding electronic‑polarity variables.

Steric Tuning Structure‑Property Relationship NHC Ligand Design

Mesityl‑Group Contribution to NHC Precursor Reactivity: Class‑Level Evidence for Faster Breslow Intermediate Formation

Although no direct head‑to‑head kinetic study compares N‑(2,6‑dimethylphenyl)-2,4,6‑trimethylaniline with its symmetric analogues in NHC‑precursor synthesis, class‑level evidence demonstrates that N‑mesityl‑substituted NHC pre‑catalysts accelerate the formation of the Breslow intermediate compared with N‑(2,6‑dimethylphenyl)‑substituted variants by rendering the initial NHC‑aldehyde addition step thermodynamically irreversible [1]. In the benchmark benzoin condensation and Stetter reactions, N‑mesityl‑bearing triazolium salts achieved full conversion in <1 h versus 6–24 h for the corresponding 2,6‑dimethylphenyl‑substituted NHCs under identical conditions (2 mol% catalyst, K₂CO₃, THF, 25 °C) [1]. The target compound, possessing a single mesityl group, is anticipated to offer intermediate reactivity—faster than the bis(2,6‑dimethylphenyl) framework yet with attenuated steric demand compared with the bis(mesityl) system—making it a rational choice for substrates requiring moderate catalyst activity.

NHC Catalysis Breslow Intermediate Reaction Kinetics

N-(2,6-Dimethylphenyl)-2,4,6-trimethylaniline (CAS 68014-58-4): Evidence‑Backed Application Scenarios for Procurement Decisions


Rational Design of Unsymmetrical NHC Ligands with Tunable Steric Profiles

The compound’s single mesityl group is exploited in the synthesis of imidazolium or triazolium salts that serve as NHC precursors. Based on class‑level kinetic evidence, the resulting NHC‑metal complexes are expected to exhibit intermediate catalytic activity—faster than bis(2,6‑dimethylphenyl)‑derived NHCs but with greater substrate scope tolerance than bis(mesityl)‑derived systems, particularly for sterically demanding aryl chloride aminations [1]. Procure this compound when a balance of activity and steric accessibility is required.

Fine‑Tuning Lipophilicity in Bioactive Molecule or Agrochemical Intermediate Synthesis

When a diarylamine intermediate must maintain log P within a narrow window (e.g., 4.5–5.5 for optimal membrane permeability), the target compound’s log P of 5.05 is ideally positioned between the more polar bis(2,6‑dimethylphenyl)amine (log P 4.9) and the excessively lipophilic dimesitylamine (log P 5.7) [2][3]. This makes it preferable for agrochemical lead optimization where a 0.5 log P unit shift can alter soil mobility and bioaccumulation potential.

Cost‑Sensitive Kilogram‑Scale Synthesis of Palladium or Ruthenium Pre‑Catalysts

At 239.36 g/mol, the compound offers a 5.5 % mass efficiency advantage over dimesitylamine per mole of final NHC‑metal complex [3]. When combined with the preservation of the mesityl‑group’s catalytic acceleration effect, this translates to measurable raw‑material cost savings in multi‑kilogram campaigns without sacrificing the kinetic benefits that justify the use of a mesityl‑containing ligand in the first instance.

Steric‑Effect Deconvolution in Structure‑Activity Relationship (SAR) Libraries

The near‑identical PSA (12.0–12.03 Ų) across bis(2,6‑dimethylphenyl)amine, the target compound, and dimesitylamine allows medicinal or organometallic chemists to vary steric bulk independently of polarity [2][3]. Incorporating the target compound into a focused library enables the isolation of steric effects (e.g., cone angle, % buried volume) from electronic effects, streamlining SAR interpretation and reducing the risk of confounding variables in lead optimization.

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